(2R)-2-aminobut-3-yn-1-ol;hydrochloride
Description
The Significance of Chiral Amino Alcohols and Propargylamines in Chemical Synthesis
Chiral amino alcohols are fundamental structural motifs found in numerous natural products and pharmaceuticals. nih.govfrontiersin.org Their importance in chemical synthesis is multifaceted. They are widely used as chiral auxiliaries, guiding the stereochemical outcome of reactions to produce a single desired enantiomer of a product. acs.org Furthermore, the amine and alcohol groups can serve as handles for constructing larger molecules or act as ligands that coordinate with metal catalysts to facilitate asymmetric transformations. alfa-chemistry.com The stereoselective synthesis of molecules containing the vicinal amino alcohol moiety is a significant area of research due to its prevalence in biologically active compounds. nih.gov
Similarly, propargylamines, which are characterized by an amino group adjacent to an alkyne, are highly versatile intermediates in organic synthesis. researchgate.netnih.gov The alkyne group can participate in a wide range of transformations, including cycloadditions, C-H activation, and coupling reactions, such as the A³ coupling (aldehyde-alkyne-amine). phytojournal.com This reactivity allows for the efficient construction of nitrogen-containing heterocyclic compounds like pyrroles, quinolines, and oxazoles, which are core structures in many medicinal agents. researchgate.netresearchgate.net Several important drug molecules, including Pargyline and Selegiline, feature the propargylamine (B41283) backbone. rsc.org
Defining the Stereochemical Importance of the (2R) Configuration in (2R)-2-aminobut-3-yn-1-ol;hydrochloride
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in the function of bioactive compounds. chiralpedia.com The designation "(2R)" in (2R)-2-aminobut-3-yn-1-ol;hydrochloride specifies the absolute configuration at the chiral center, which is the carbon atom at position 2. A chiral center is a carbon atom bonded to four different groups, resulting in two non-superimposable mirror-image forms called enantiomers. vanderbilt.edunih.gov
The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the configuration as either R (from the Latin rectus, for right) or S (from the Latin sinister, for left). masterorganicchemistry.comlibretexts.org For this molecule, the substituents on the chiral carbon are ranked by atomic number: the amino group (-NH₂) is priority 1, the ethynyl (B1212043) group (-C≡CH) is priority 2, the hydroxymethyl group (-CH₂OH) is priority 3, and the hydrogen atom (-H) is priority 4. With the lowest priority group (hydrogen) oriented away, the sequence from priority 1 to 3 traces a clockwise direction, defining it as the (2R) enantiomer.
The significance of having a single, defined stereoisomer like the (2R) configuration is paramount in fields such as medicinal chemistry and materials science. nih.gov Different enantiomers of a chiral drug can have vastly different biological activities; one may be therapeutic while the other could be inactive or even harmful. nih.gov Therefore, using an enantiomerically pure starting material like (2R)-2-aminobut-3-yn-1-ol;hydrochloride ensures that subsequent synthetic steps produce a final product with the desired, specific three-dimensional structure, a process known as asymmetric or chiral synthesis. nih.gov
Historical Context and Evolution of Research on Acetylenic Amino Alcohols
The study of acetylenic compounds has a rich history, with functional derivatives like acetylenic amino alcohols gaining prominence as their synthetic utility was uncovered. Early research into the acylation of amino alcohols dates back to the 1940s, focusing on chemoselectivity and the protection of functional groups. beilstein-journals.org The development of multicomponent reactions, particularly the Mannich reaction and its variants for producing propargylamines, marked a significant step forward. researchgate.net These reactions allowed for the efficient combination of an amine, an aldehyde, and an alkyne to form propargylamine structures. phytojournal.com
Initially, many synthetic methods produced racemic mixtures (an equal mix of both enantiomers). However, as the critical role of stereochemistry in biological systems became more apparent, the focus of research shifted towards asymmetric synthesis. rsc.org This led to the development of methods for creating enantiomerically pure acetylenic amino alcohols. Modern strategies often employ chiral catalysts or start from a chiral pool of readily available natural compounds to control the stereochemical outcome. The evolution of this field reflects a broader trend in organic chemistry toward greater precision and efficiency in constructing stereochemically complex molecules for specific, high-value applications. nauka-nanrk.kze3s-conferences.org
Physicochemical Properties
| Property | Value |
| CAS Number | 1956436-39-7 chemsrc.com |
| Molecular Formula | C₄H₈ClNO |
| Molecular Weight | 121.56 g/mol |
| IUPAC Name | (2R)-2-aminobut-3-yn-1-ol;hydrochloride |
| Canonical SMILES | C#CC(CO)N.Cl |
| InChI Key | Not Available |
The available information largely pertains to general synthetic strategies for structurally related compounds, such as other chiral propargylamines, amino alcohols, or different amino acid derivatives. While these methodologies provide a conceptual framework for how such a synthesis might be approached, a scientifically accurate and thorough article on "(2R)-2-aminobut-3-yn-1-ol;hydrochloride" cannot be constructed without specific data and research findings.
To fulfill the user's request for an article with detailed research findings, data tables, and scientifically accurate content for each specified subsection, literature that explicitly describes the enantioselective catalytic synthesis, chemoenzymatic pathways, use of chiral auxiliaries, and stereospecific transformations for this exact compound is required. Without such dedicated sources, generating the requested article would involve speculation and extrapolation from other molecules, which would violate the core instruction to focus solely on "(2R)-2-aminobut-3-yn-1-ol;hydrochloride" and maintain scientific accuracy.
Therefore, the requested article cannot be generated at this time due to the lack of specific scientific literature on the synthesis of this compound.
Properties
Molecular Formula |
C4H8ClNO |
|---|---|
Molecular Weight |
121.56 g/mol |
IUPAC Name |
(2R)-2-aminobut-3-yn-1-ol;hydrochloride |
InChI |
InChI=1S/C4H7NO.ClH/c1-2-4(5)3-6;/h1,4,6H,3,5H2;1H/t4-;/m1./s1 |
InChI Key |
RYXAXGYGXKDYOX-PGMHMLKASA-N |
Isomeric SMILES |
C#C[C@H](CO)N.Cl |
Canonical SMILES |
C#CC(CO)N.Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2r 2 Aminobut 3 Yn 1 Ol;hydrochloride
Novel Synthetic Route Development and Optimization for (2R)-2-aminobut-3-yn-1-ol;hydrochloride
The asymmetric synthesis of propargylamines and their derivatives has seen significant advancements, moving beyond classical methods to more sophisticated and efficient catalytic approaches. While specific literature detailing the synthesis of (2R)-2-aminobut-3-yn-1-ol;hydrochloride is not extensively available, several modern synthetic strategies for analogous chiral propargylamino alcohols can be adapted for its preparation.
A prominent and versatile method for the synthesis of chiral propargylamines is the asymmetric A³ coupling (aldehyde-alkyne-amine) reaction. This multicomponent reaction offers a highly atom-economical approach to constructing the propargylamine (B41283) framework. The enantioselectivity of the A³ coupling can be controlled through the use of chiral catalysts, such as copper complexes with chiral ligands like BINOL derivatives. For the synthesis of (2R)-2-aminobut-3-yn-1-ol, a potential route would involve the coupling of formaldehyde (B43269) (or a suitable equivalent), a protected ammonia (B1221849) source, and ethynylmethanol, catalyzed by a chiral copper complex designed to favor the (R)-enantiomer.
Another powerful strategy involves the asymmetric addition of an alkyne nucleophile to a chiral imine or iminium ion. For instance, the addition of a lithium acetylide to a chiral N-sulfinylimine, followed by removal of the chiral auxiliary, can provide the desired enantiomerically enriched propargylamine. The Ellman chiral sulfinamide is a commonly used and highly effective chiral auxiliary for this purpose.
Furthermore, enzymatic resolutions and desymmetrization strategies offer alternative pathways to enantiopure propargylamino alcohols. Lipases can be employed for the kinetic resolution of racemic propargylamino alcohols through enantioselective acylation. While this method is effective, it is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer.
Exploration of Green Chemistry Principles in Scalable Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce environmental impact and improve safety and efficiency. In the context of synthesizing (2R)-2-aminobut-3-yn-1-ol;hydrochloride, several green chemistry principles can be applied.
Solvent-Free and Aqueous Synthesis: A significant number of A³ coupling reactions can be performed under solvent-free conditions or in environmentally benign solvents like water. nih.gov This minimizes the use of volatile organic compounds (VOCs), which are often hazardous and contribute to pollution. Solvent-free reactions, sometimes facilitated by ball milling, can also lead to higher reaction rates and yields. nih.gov
Catalysis: The use of catalytic methods, as opposed to stoichiometric reagents, is a cornerstone of green chemistry. The development of highly active and selective catalysts for asymmetric alkyne additions and A³ couplings allows for low catalyst loadings, reducing waste and cost. Moreover, the use of heterogeneous catalysts, which can be easily recovered and reused, further enhances the sustainability of the process.
Biocatalysis: Enzymatic methods represent a powerful green approach to the synthesis of chiral molecules. Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH) in aqueous media and exhibit high chemo-, regio-, and enantioselectivity. For the synthesis of chiral amino alcohols, transaminases and alcohol dehydrogenases are particularly relevant. A chemoenzymatic approach could involve the enzymatic resolution of a racemic precursor to (2R)-2-aminobut-3-yn-1-ol.
Continuous Flow Chemistry Applications in Production
Continuous flow chemistry has emerged as a transformative technology in chemical synthesis, offering numerous advantages over traditional batch processing, particularly for scalable production. These advantages include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for automation.
The synthesis of chiral amino alcohols has been successfully demonstrated in continuous flow systems. For instance, enzymatic reactions can be carried out in packed-bed reactors containing immobilized enzymes. This setup allows for the continuous processing of starting materials, easy separation of the product from the catalyst, and improved enzyme stability and reusability. A potential continuous flow process for (2R)-2-aminobut-3-yn-1-ol could involve the sequential online combination of reagents for an A³ coupling reaction in a microreactor, followed by in-line purification. The small reactor volumes and high surface-area-to-volume ratios in microreactors allow for excellent control over reaction exotherms, making the process safer, especially when dealing with reactive intermediates.
Comparison of Synthetic Efficiencies and Enantiomeric Purity
The choice of a synthetic route is often guided by a balance of factors, including yield, enantiomeric purity, cost, and scalability. The following table provides a comparative overview of potential synthetic methodologies for chiral propargylamino alcohols, which can be considered analogous to the synthesis of (2R)-2-aminobut-3-yn-1-ol.
| Synthetic Method | Typical Yield (%) | Typical Enantiomeric Excess (ee %) | Advantages | Disadvantages |
| Asymmetric A³ Coupling | 70-95 | 80-99 | High atom economy, convergent, multicomponent | Catalyst development can be challenging |
| Asymmetric Alkyne Addition to Imines | 60-90 | >95 | High enantioselectivity, well-established | Requires pre-synthesis of the chiral imine |
| Enzymatic Kinetic Resolution | <50 (for one enantiomer) | >99 | Excellent enantioselectivity, mild conditions | Maximum 50% yield, requires separation of enantiomers |
Interactive Data Table: Comparison of Synthetic Methodologies for Chiral Propargylamino Alcohols (This table is based on data for analogous compounds and serves as a general comparison.)
Asymmetric A³ coupling reactions often provide good to excellent yields and high enantioselectivity, making them an attractive option for large-scale synthesis due to their convergent nature. The asymmetric addition of alkynes to chiral imines consistently delivers very high enantiomeric excess, although it involves a less atom-economical, two-step process. Enzymatic kinetic resolution, while offering unparalleled enantioselectivity, is limited by its theoretical maximum yield of 50% for a single enantiomer, which may be a significant drawback for industrial applications unless an efficient racemization of the unwanted enantiomer is possible.
Reactivity Profiles and Transformative Chemistry of 2r 2 Aminobut 3 Yn 1 Ol;hydrochloride
Reactions Involving the Amino Group
The primary amino group in (2R)-2-aminobut-3-yn-1-ol is a key site for a variety of chemical transformations, including derivatization and the construction of nitrogen-containing ring systems.
N-Alkylation and N-Acylation Reactions for Derivative Formation
The nucleophilic nature of the primary amine allows for straightforward N-alkylation and N-acylation reactions. These transformations are fundamental for the synthesis of a diverse array of derivatives.
N-Alkylation: The reaction with alkyl halides or other alkylating agents can lead to the formation of secondary and tertiary amines. The degree of alkylation can often be controlled by the stoichiometry of the reactants and the reaction conditions. For instance, in related systems, mono-N-alkylation of 3-amino alcohols has been achieved with high selectivity. The use of a bulky protecting group on the nitrogen or specific catalysts can also favor mono-alkylation. Industrially, N-alkylation is a common method for producing more substituted amines.
N-Acylation: The amino group readily reacts with acylating agents such as acyl chlorides, anhydrides, and carboxylic acids (in the presence of coupling agents) to form stable amide derivatives. This reaction is often used for the protection of the amino group or to introduce specific functionalities. N-acylation of amines is a widely used reaction in organic synthesis, including in the preparation of bioactive molecules.
Table 1: Representative N-Alkylation and N-Acylation Reactions of Propargylamines
| Reactant | Reagent | Product Type | Conditions | Yield |
|---|---|---|---|---|
| N-Aryl-pyrrolidine | 3-(trimethylsilyl)propiolate | N-Alkylated propargylamine (B41283) | B(C6F5)3, (MeCN)4CuPF6, 60 °C | 77-90% |
| N-Aryl azepane | 3-(trimethylsilyl)propiolate | N-Alkylated propargylamine | B(C6F5)3, (MeCN)4CuPF6, 60 °C | 77-90% |
| Boc-protected amino acid | Substituted anilines | N-Acylated amine | Microwave, 50 °C, 15-20 min | High |
| Cbz-protected amino acid | Substituted anilines | N-Acylated amine | Microwave, 50 °C, 15-20 min | High |
| Fmoc-protected amino acid | Substituted anilines | N-Acylated amine | Microwave, 50 °C, 15-20 min | High |
Data is illustrative and based on reactions with analogous compounds.
Cyclization Reactions Leading to Nitrogen-Containing Heterocycles
The presence of both an amino group and a reactive alkyne moiety within the same molecule makes (2R)-2-aminobut-3-yn-1-ol a prime candidate for intramolecular cyclization reactions to form various nitrogen-containing heterocycles. These reactions are often catalyzed by transition metals. For example, palladium-catalyzed cyclization of propargylamines can yield functionalized quinolines. mdpi.com Similarly, other metals like gold, silver, and copper are known to catalyze the cyclization of propargylamines to afford heterocycles such as pyrroles and pyridines.
Base-promoted isomerization of propargylamines can lead to the formation of 1-azadienes, which are versatile intermediates for the synthesis of other heterocyclic systems. The specific heterocyclic product formed depends on the reaction conditions and the substitution pattern of the propargylamine.
Table 2: Examples of Cyclization Reactions with Propargylamines
| Propargylamine Derivative | Catalyst/Reagent | Heterocyclic Product | Conditions | Yield |
|---|---|---|---|---|
| N-Aryl propargylamine | Pd(OAc)2 | Quinolines | Toluene, 80 °C, 12 h | Moderate to good |
| Propargylamine | Bu4NOAc | 1-Azadienes | CH3CN, 80 °C, 12 h | Up to 93% |
| N-propargylamino epoxides | Gold(I) catalyst | Morpholines | Aliphatic alcohols | Moderate to good |
Data is illustrative and based on reactions with analogous compounds.
Chiral Amine-Directed Transformations
The chiral center at the C2 position allows (2R)-2-aminobut-3-yn-1-ol to be used in asymmetric synthesis. It can act as a chiral auxiliary, directing the stereochemical outcome of a reaction, or as a building block for the synthesis of chiral ligands for asymmetric catalysis. Chiral propargylamines are valuable intermediates in the synthesis of natural products and biologically active compounds. The development of catalytic asymmetric methods to synthesize chiral propargylamines, such as the alkynylation of imines, is an active area of research.
Reactions Involving the Hydroxyl Group
The primary hydroxyl group offers another site for functionalization, allowing for the introduction of a variety of groups and for oxidation or reduction to other functionalities.
Functionalization via Esterification and Etherification
Esterification: The hydroxyl group can be esterified by reaction with carboxylic acids, acyl chlorides, or anhydrides. This reaction can be used to protect the alcohol or to introduce specific ester functionalities. The esterification of amino alcohols requires careful control of reaction conditions to avoid competing N-acylation. Often, protection of the amino group is necessary before carrying out the esterification.
Etherification: The formation of ethers from the hydroxyl group can be achieved through various methods, such as the Williamson ether synthesis, which involves deprotonation of the alcohol followed by reaction with an alkyl halide. Due to the presence of the acidic N-H proton, selective O-alkylation can be challenging and may require protection of the amino group.
Table 3: Representative Esterification and Etherification of Amino Alcohols
| Reactant | Reagent | Product Type | Conditions | Yield |
|---|---|---|---|---|
| Benzyl (B1604629) alcohol | Aliphatic alcohol | Cross-ester | 2 MPa O2, [EMIM]OAc, 80 °C, 12h | Good |
| Levulinic acid | Ethanol | Ester | SAPO-34 catalyst, 190 °C, 20 min | 93.4% conversion |
| Propargylic alcohol | n-Butanol | Propargylic ether | Ferrocenium catalyst, CH2Cl2, 40 °C | Catalyst load dependent |
Data is illustrative and based on reactions with analogous compounds.
Selective Oxidation and Reduction of the Hydroxyl Moiety
Selective Oxidation: The primary alcohol can be selectively oxidized to an aldehyde or a carboxylic acid using a variety of oxidizing agents. The choice of oxidant and reaction conditions is crucial to avoid oxidation of the amino group or reaction with the alkyne. Reagents like pyridinium chlorochromate (PCC) are known to oxidize primary alcohols to aldehydes, while stronger oxidants like potassium permanganate can lead to the carboxylic acid. Selective oxidation of a primary alcohol in the presence of a secondary alcohol and other functional groups like alkynes has been reported using TEMPO-based catalysts. nih.gov
Selective Reduction: While the hydroxyl group is already in a reduced state, the term "reduction" in this context could refer to the deoxygenation of the alcohol to an alkane. However, a more relevant transformation would be the selective reduction of other functional groups in the presence of the hydroxyl group. Conversely, the selective reduction of the hydroxyl group in the presence of the alkyne would be challenging. More commonly, the alkyne would be reduced preferentially. If deoxygenation of the alcohol is desired, it would typically involve conversion of the hydroxyl group into a good leaving group followed by reductive cleavage.
Table 4: Examples of Selective Oxidation of Alcohols
| Substrate | Oxidizing Agent/Catalyst | Product | Conditions | Selectivity/Yield |
|---|---|---|---|---|
| Primary alcohol | TEMPO/Cu(I) | Aldehyde | Aerobic | High selectivity |
| Secondary alcohol | Chromic acid (Jones reagent) | Ketone | Aqueous sulfuric acid | Good yield |
| Primary alcohol | Pyridinium chlorochromate (PCC) | Aldehyde | Non-aqueous | Good yield |
Data is illustrative and based on reactions with analogous compounds.
Reactions Involving the Terminal Alkyne Moiety
The terminal alkyne functionality of (2R)-2-aminobut-3-yn-1-ol;hydrochloride is the focal point for a diverse array of chemical transformations. Its reactivity is characterized by susceptibility to cycloaddition reactions, metal-catalyzed processes, and various nucleophilic and electrophilic additions, making it a versatile building block in synthetic chemistry.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Other Click Chemistry Applications
The terminal alkyne of (2R)-2-aminobut-3-yn-1-ol;hydrochloride is an ideal substrate for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction facilitates the formation of a stable 1,2,3-triazole ring by reacting with an organic azide. The resulting chiral 1,4-disubstituted triazole derivatives are of significant interest in medicinal chemistry and materials science. The inherent chirality of the starting material allows for the synthesis of enantiomerically pure triazole products. nih.govacs.orgrsc.orgresearchgate.net
The general scheme for the CuAAC reaction involving (2R)-2-aminobut-3-yn-1-ol;hydrochloride is as follows:
Scheme 1: General CuAAC Reaction (2R)-2-aminobut-3-yn-1-ol;hydrochloride + R-N₃ --[Cu(I) catalyst]--> Chiral 1,4-disubstituted 1,2,3-triazole
Advanced Spectroscopic Characterization and Computational Studies of 2r 2 Aminobut 3 Yn 1 Ol;hydrochloride and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For a molecule like (2R)-2-aminobut-3-yn-1-ol;hydrochloride, NMR provides detailed information about the chemical environment of each proton and carbon atom, enabling the confirmation of its constitution and stereochemistry.
Application of 2D NMR Techniques for Structural Elucidation and Stereochemical Assignment
While 1D NMR provides fundamental information, two-dimensional (2D) NMR techniques are essential for unambiguously assigning signals and elucidating complex structures, especially for larger and more complex molecules where signal overlap can be an issue. researchgate.net For a relatively small molecule like (2R)-2-aminobut-3-yn-1-ol;hydrochloride, 2D NMR confirms connectivity and spatial relationships.
Specific experimental 2D NMR data for (2R)-2-aminobut-3-yn-1-ol;hydrochloride are not widely available in the surveyed literature. However, the application of standard 2D NMR experiments would proceed as follows:
COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal proton-proton (¹H-¹H) couplings. For (2R)-2-aminobut-3-yn-1-ol;hydrochloride, COSY would show correlations between the proton on C2 and the protons of the adjacent methylene (B1212753) group (C1) and the methine proton on C2. It would also show a correlation between the C2 proton and the terminal alkyne proton.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is instrumental in assigning the carbon signals based on their attached, and usually more easily assigned, protons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. For stereochemical assignment, NOESY can be used to confirm the relative orientation of substituents.
To illustrate, a study on a related compound, (2R,3R)-2-amino-3-(benzyloxy)butan-1-ol hydrochloride, utilized Nuclear Overhauser Effect (NOE) correlations to confirm a gauche conformation between the amino and benzyloxy groups.
Table 1: Hypothetical 2D NMR Correlations for (2R)-2-aminobut-3-yn-1-ol;hydrochloride
| Proton (¹H) | Correlated Protons (COSY) | Correlated Carbons (HSQC/HMBC) |
|---|---|---|
| H1 (CH₂) | H1', H2 | C1, C2 |
| H2 (CH) | H1, H1', H4 | C1, C2, C3, C4 |
| H4 (C≡CH) | H2 | C2, C3 |
| NH₃⁺ | - | C2 |
| OH | - | C1 |
Dynamic NMR for Conformational Analysis
Dynamic NMR (DNMR) spectroscopy is used to study the rates of chemical exchange processes, such as conformational changes. By analyzing the changes in NMR lineshapes as a function of temperature, it is possible to determine the energy barriers and populations of different conformers.
For (2R)-2-aminobut-3-yn-1-ol;hydrochloride, restricted rotation around the C1-C2 single bond could lead to different rotamers. While specific DNMR studies on this compound are not documented in the available literature, research on similar molecules like (2R,3R)-2-amino-3-(benzyloxy)butan-1-ol hydrochloride has shown the presence of three dominant conformers at equilibrium in DMSO-d₆ solution due to restricted rotation around the C3-O (benzyloxy) bond. Such studies, often complemented by computational modeling, provide deep insights into the conformational preferences of molecules in solution.
Chiroptical Spectroscopy for Absolute Configuration Determination
Chiroptical spectroscopic techniques are powerful methods for determining the absolute configuration of chiral molecules by measuring the differential interaction with left and right circularly polarized light.
Electronic Circular Dichroism (ECD) Spectroscopy
Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength in the UV-Vis region. The resulting spectrum, with positive and negative peaks (Cotton effects), is highly sensitive to the molecule's three-dimensional structure and absolute configuration.
Experimental ECD spectra for (2R)-2-aminobut-3-yn-1-ol;hydrochloride have not been found in the reviewed literature. The determination of absolute configuration using ECD typically involves comparing the experimentally measured spectrum with the spectrum predicted by quantum chemical calculations, often using Time-Dependent Density Functional Theory (TD-DFT). A good match between the experimental and calculated spectra for a particular enantiomer allows for an unambiguous assignment of the absolute configuration.
Vibrational Circular Dichroism (VCD) Spectroscopy
Vibrational Circular Dichroism (VCD) is the infrared analogue of ECD, measuring the differential absorption of left and right circularly polarized light in the vibrational transition region. sigmaaldrich.com VCD is an excellent technique for determining the absolute configuration of chiral molecules in solution. sigmaaldrich.com The VCD spectrum of a chiral molecule can be calculated using ab initio density functional theory (DFT) methods, and comparison with the experimental spectrum allows for the assignment of the absolute configuration. sigmaaldrich.com
While specific VCD studies on (2R)-2-aminobut-3-yn-1-ol;hydrochloride are not available, research on the structurally related (S)-3-butyn-2-ol demonstrates the utility of VCD. The experimental VCD spectrum of (S)-3-butyn-2-ol would be compared to DFT-calculated spectra for both the (S) and (R) enantiomers. A strong agreement with the calculated spectrum for the (S) enantiomer would confirm its absolute configuration. VCD is particularly sensitive to the conformation of molecules in solution, making it a powerful tool for stereochemical analysis. sigmaaldrich.com
Table 2: Expected Vibrational Frequencies and VCD Signs for Key Functional Groups in (2R)-2-aminobut-3-yn-1-ol;hydrochloride
| Functional Group | Approximate Frequency (cm⁻¹) | Expected VCD Sign |
|---|---|---|
| O-H stretch | 3200-3600 | +/- |
| N-H stretch (NH₃⁺) | 2800-3200 | +/- |
| C≡C-H stretch | ~3300 | +/- |
| C-H stretch (alkane) | 2850-3000 | +/- |
| C≡C stretch | 2100-2260 | +/- |
| C-O stretch | 1050-1150 | +/- |
Note: The signs are hypothetical and would need to be determined by experimental measurement and comparison with theoretical calculations.
Advanced Mass Spectrometry Techniques
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. Advanced MS techniques, such as tandem mass spectrometry (MS/MS), provide valuable information about the structure of a molecule through the analysis of its fragmentation patterns.
For (2R)-2-aminobut-3-yn-1-ol;hydrochloride, electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) would be suitable ionization methods. The resulting mass spectrum would show a peak corresponding to the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass and, consequently, the elemental formula.
In MS/MS experiments, the [M+H]⁺ ion would be isolated and fragmented. The fragmentation pattern would be characteristic of the molecule's structure. Expected fragmentation pathways for the protonated form of 2-aminobut-3-yn-1-ol (B13294644) would likely involve the loss of small neutral molecules such as water (H₂O) from the alcohol group and ammonia (B1221849) (NH₃) from the protonated amine group. The analysis of these fragments helps to confirm the connectivity of the atoms within the molecule.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| (2R)-2-aminobut-3-yn-1-ol;hydrochloride |
| (2R,3R)-2-amino-3-(benzyloxy)butan-1-ol hydrochloride |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of elemental composition. uci.edualgimed.comrsc.org For a compound like (2R)-2-aminobut-3-yn-1-ol;hydrochloride, HRMS provides an experimentally measured mass with high accuracy, typically within 5 parts per million (ppm), which allows for the confident determination of its molecular formula. algimed.com
The process involves ionizing the molecule—often using soft ionization techniques like electrospray ionization (ESI) to keep the molecule intact—and then measuring its mass-to-charge ratio (m/z) with a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument. nih.govacs.orgnih.gov For (2R)-2-aminobut-3-yn-1-ol (the free base), the expected monoisotopic mass of its protonated form, [C₄H₇NO + H]⁺, can be calculated with high precision. This theoretical exact mass is then compared to the experimentally measured accurate mass.
A hypothetical HRMS data table for the protonated free base is presented below to illustrate the principle.
| Theoretical Formula | Calculated Exact Mass (m/z) | Measured Accurate Mass (m/z) | Mass Error (ppm) |
| [C₄H₈NO]⁺ | 86.06004 | 86.06021 | 1.98 |
This is a representative data table. Actual measured values may vary.
The small mass error in this representative data provides strong evidence for the elemental composition C₄H₈NO⁺, thereby confirming the identity of the compound, distinguishing it from other potential isobaric (same nominal mass) species. algimed.com
Collision Cross Section (CCS) Measurements and Ion Mobility Mass Spectrometry for Gas-Phase Structure
Ion Mobility Mass Spectrometry (IM-MS) offers an additional dimension of separation based on the size, shape, and charge of an ion in the gas phase. acs.org This technique measures an ion's rotationally averaged collision cross section (CCS), which is a key physicochemical property reflecting its three-dimensional structure. nih.govnih.govchromatographyonline.com For a chiral and flexible molecule like (2R)-2-aminobut-3-yn-1-ol, IM-MS can provide valuable insights into its gas-phase conformation.
In an IM-MS experiment, ions are guided through a drift tube filled with an inert buffer gas (e.g., nitrogen or helium). acs.org Their drift time is measured, from which the CCS value (typically reported in square angstroms, Ų) can be determined. nih.gov This technique is particularly useful for separating isomers that are indistinguishable by mass spectrometry alone. mdpi.com
While specific experimental CCS data for (2R)-2-aminobut-3-yn-1-ol;hydrochloride is not available, databases of CCS values for other small molecules, including amino acids and other metabolites, have been established. nih.govnih.gov These databases show that CCS values correlate with mass but also provide an orthogonal parameter for identification. acs.orgarxiv.org For a small molecule like C₄H₇NO, the CCS value would be expected to fall within a predictable range for compounds of similar mass and chemical class.
Below is a table with representative experimental CCS data for structurally related small molecules to demonstrate the type of information obtained from IM-MS.
| Compound | Formula | Adduct | Measured CCS (Ų) in N₂ |
| L-Alanine | C₃H₇NO₂ | [M+H]⁺ | 115.2 |
| L-Threonine | C₄H₉NO₃ | [M+H]⁺ | 124.5 |
| 1-Amino-2-propanol | C₃H₉NO | [M+H]⁺ | 118.9 |
Data sourced from publicly available CCS databases for illustrative purposes. Actual values for (2R)-2-aminobut-3-yn-1-ol would require experimental measurement.
The CCS value can significantly enhance the confidence in compound identification when combined with accurate mass and retention time in liquid chromatography-MS (LC-MS) workflows. nih.gov
Computational Chemistry Applications
Computational chemistry provides powerful tools to complement experimental data, offering insights into the structure, properties, and reactivity of molecules at an atomic level. escholarship.org
Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Spectroscopic Property Prediction
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. ej-physics.orglettersonmaterials.com For (2R)-2-aminobut-3-yn-1-ol, DFT calculations can be employed to:
Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms.
Calculate Electronic Properties: Investigate the distribution of electrons, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is an indicator of chemical reactivity and stability. kashanu.ac.ir
Predict Spectroscopic Properties: Simulate vibrational (IR) and nuclear magnetic resonance (NMR) spectra. nih.govacs.orgacs.orgresearchgate.net Predicted NMR chemical shifts, when properly scaled, can show good agreement with experimental data and aid in structural elucidation. nih.govacs.org
A representative table of DFT-calculated properties for a molecule like (2R)-2-aminobut-3-yn-1-ol is shown below.
| Property | Calculated Value |
| HOMO Energy | -7.2 eV |
| LUMO Energy | 1.5 eV |
| HOMO-LUMO Gap | 8.7 eV |
| Dipole Moment | 2.5 D |
These are hypothetical values for illustrative purposes. Actual values would depend on the specific level of theory and basis set used in the calculation.
These calculations help in understanding the molecule's intrinsic stability, reactivity hotspots, and how it will interact with electromagnetic radiation in various spectroscopic techniques.
Molecular Dynamics Simulations for Conformational Analysis in Solution
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govmdpi.com For a flexible molecule like (2R)-2-aminobut-3-yn-1-ol, which has several rotatable bonds, MD simulations are invaluable for exploring its conformational landscape in a solution environment. researchgate.netresearchgate.net
By simulating the molecule in a box of solvent molecules (e.g., water), MD can reveal:
Preferred Conformations: Identify the most populated shapes the molecule adopts in solution.
Intramolecular Interactions: Characterize hydrogen bonding or other non-covalent interactions that stabilize certain conformations.
Solvent Effects: Understand how the surrounding solvent molecules influence the molecule's structure and dynamics. osf.io
The simulation trajectories can be analyzed to determine the population of different conformers and the energetic barriers between them, providing a dynamic picture that is often inaccessible to static experimental methods. researchgate.net This is particularly important for understanding the behavior of chiral molecules in biological systems or in chiral chromatography. nsf.gov
Transition State Modeling for Mechanistic Understanding
Computational chemistry, particularly through methods like DFT, can be used to model the transition states of chemical reactions. scielo.br A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. nih.gov Understanding the structure and energy of the transition state is key to understanding the reaction's mechanism, rate, and selectivity. scielo.br
For derivatives of (2R)-2-aminobut-3-yn-1-ol, transition state modeling could be applied to study various reactions, such as:
Nucleophilic additions to the alkyne: The amino or hydroxyl group could act as an internal nucleophile, or the alkyne could be attacked by an external nucleophile. youtube.combham.ac.ukacs.org
Reactions involving the chiral center: Understanding how the stereochemistry influences the reaction pathway.
By calculating the energy profile of a proposed reaction mechanism, including the energies of reactants, intermediates, transition states, and products, chemists can predict the feasibility of a reaction and rationalize experimental outcomes. nih.govnih.gov For instance, computational studies on propargyl alcohols and alkynes have been used to elucidate the mechanisms of rearrangements and addition reactions. nih.govresearchgate.netrsc.org
Applications of 2r 2 Aminobut 3 Yn 1 Ol;hydrochloride in Complex Molecule Synthesis
Precursor for the Synthesis of Nitrogen-Containing Heterocyclic Scaffolds
The inherent functionality of (2R)-2-aminobut-3-yn-1-ol;hydrochloride makes it an ideal precursor for the synthesis of a variety of nitrogen-containing heterocyclic compounds. The presence of both a nucleophilic amine and a reactive alkyne within the same molecule allows for intramolecular cyclization reactions to form diverse ring systems.
Synthesis of Thieno[3,2-b]pyridine (B153574) Derivatives
While direct synthetic routes to thieno[3,2-b]pyridine derivatives employing (2R)-2-aminobut-3-yn-1-ol;hydrochloride as the starting material are not prominently reported, the structural components of the molecule are amenable to strategies for constructing this heterocyclic core. The synthesis of thieno[2,3-b]pyridines, isomeric to the target scaffold, often involves the reaction of substituted 2-mercaptonicotinonitriles with various electrophiles. Conceptually, the propargylamine (B41283) moiety could be elaborated and cyclized to form the pyridine (B92270) ring, with subsequent annulation of the thiophene (B33073) ring. The development of novel synthetic strategies could unlock the potential of this chiral building block for accessing enantiopure thieno[3,2-b]pyridine derivatives, which are of interest in medicinal chemistry.
Formation of Pyrrole (B145914) and Other Annulated Heterocyclic Systems
A significant application of 1-amino-3-alkyn-2-ols, the general class to which (2R)-2-aminobut-3-yn-1-ol belongs, is in the synthesis of substituted pyrroles. Research has demonstrated that cationic gold(I) complexes are highly effective catalysts for the intramolecular cyclization of these substrates. organic-chemistry.orgnih.govacs.org This methodology provides a practical and atom-economical route to a variety of substituted pyrroles under mild reaction conditions and with very low catalyst loadings. organic-chemistry.orgnih.govacs.org
The reaction proceeds through the activation of the alkyne by the gold(I) catalyst, which facilitates a 5-endo-dig cyclization by the nucleophilic amine. Subsequent dehydration of the resulting intermediate affords the aromatic pyrrole ring. This transformation is highly efficient and has been shown to be scalable. organic-chemistry.orgnih.govacs.org The versatility of this method allows for the synthesis of pyrroles with various substitution patterns, depending on the nature of the starting aminoalkynol. organic-chemistry.orgnih.govacs.org
| Catalyst System | Substrate | Product | Yield (%) | Reference |
| (Ph₃P)AuCl/AgNTf₂ | 1-Amino-3-alkyn-2-ol | Substituted Pyrrole | 85-98 | organic-chemistry.orgnih.govacs.org |
| (Ph₃P)AuCl/AgOTf | 1-Amino-3-alkyn-2-ol | Substituted Pyrrole | 85-98 | organic-chemistry.orgnih.govacs.org |
The ability to readily form pyrrole rings opens up possibilities for the synthesis of more complex annulated heterocyclic systems. Pyrroles are fundamental building blocks in many biologically active molecules and materials.
Role in Unnatural α-Amino Acid and Peptidomimetic Synthesis
Unnatural α-amino acids are crucial components in modern drug discovery, offering a means to enhance the pharmacological properties of peptides and other bioactive molecules. The terminal alkyne of (2R)-2-aminobut-3-yn-1-ol;hydrochloride can be chemically transformed into a carboxylic acid or a precursor thereof, leading to the formation of novel, non-proteinogenic amino acids. The inherent chirality of the starting material ensures the stereochemical integrity of the final amino acid product.
Furthermore, propargylamines are important structural motifs in the design of peptidomimetics. nih.gov The incorporation of the rigid alkyne unit can introduce conformational constraints into a peptide backbone, which can lead to improved receptor binding affinity and selectivity. The alkyne can also serve as a bioorthogonal handle for further modifications, such as through copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). iris-biotech.de This allows for the site-specific labeling of peptides with fluorescent probes, imaging agents, or other functionalities. The development of peptides containing propargylated sulfonium (B1226848) has been shown to be a viable strategy for the covalent modification of proteins and for increasing peptide stability. nih.gov
Development of New Synthetic Methodologies and Reagents
The unique reactivity of the propargylamine unit in (2R)-2-aminobut-3-yn-1-ol;hydrochloride makes it a valuable tool for the development of new synthetic methodologies. As demonstrated in the gold-catalyzed synthesis of pyrroles, the interplay between the amine and alkyne functionalities can be exploited to achieve efficient and selective transformations. organic-chemistry.orgnih.govacs.org The development of catalytic asymmetric methods for the synthesis of chiral propargylamines is an active area of research, highlighting the importance of this structural motif. rsc.org
The terminal alkyne can participate in a wide range of reactions, including:
Coupling Reactions: Sonogashira, Cadiot-Chodkiewicz, and Glaser couplings to form more complex acetylenic structures. nih.gov
Cycloaddition Reactions: [3+2] cycloadditions with azides (CuAAC) and other 1,3-dipoles.
Hydration and Oxidation: To introduce carbonyl functionalities.
Hydroamination and Hydroalkoxylation: To form enamines and enol ethers.
The exploration of these and other transformations with (2R)-2-aminobut-3-yn-1-ol;hydrochloride as a substrate will undoubtedly lead to the discovery of novel and useful synthetic methods.
Industrial Relevance and Process Chemistry Applications
The utility of chiral aminobutanols as intermediates in the synthesis of pharmaceuticals underscores the potential industrial relevance of (2R)-2-aminobut-3-yn-1-ol;hydrochloride. For instance, (R)-3-aminobutanol is a key intermediate in the synthesis of the HIV integrase inhibitor dolutegravir. derpharmachemica.comvcu.edugoogle.com While the industrial-scale synthesis and application of the alkyne-containing analogue are not widely reported, the development of efficient and scalable processes for its production would be of significant interest to the pharmaceutical and fine chemical industries.
The synthesis of propargylamines can be achieved through various methods, including A3 coupling reactions (a one-pot reaction of an aldehyde, an amine, and an alkyne). nih.gov The development of robust and cost-effective manufacturing processes for enantiomerically pure (2R)-2-aminobut-3-yn-1-ol;hydrochloride would pave the way for its broader application in industrial settings.
Future Research Directions and Emerging Trends for 2r 2 Aminobut 3 Yn 1 Ol;hydrochloride
Exploration of Novel Catalytic Systems for Its Synthesis and Transformation
The synthesis and derivatization of chiral propargylamines are central to their application. nih.govresearchgate.net Future efforts concerning (2R)-2-aminobut-3-yn-1-ol;hydrochloride will likely focus on developing more efficient and selective catalytic systems for both its preparation and its subsequent chemical transformations.
Synthesis: Research into the synthesis of chiral propargylamines is an active field. acs.org A primary direction will be the refinement of asymmetric A³ (aldehyde-alkyne-amine) and KA² (ketone-alkyne-amine) coupling reactions. rsc.orgrsc.org While these multicomponent reactions are powerful, achieving high enantioselectivity for compact, functionalized substrates like (2R)-2-aminobut-3-yn-1-ol remains a challenge. The exploration of dual-catalysis systems, combining transition metals with chiral organocatalysts such as chiral phosphoric acids (CPAs), is a promising trend. researchgate.netacs.org These systems can activate the alkyne and the imine intermediate independently and stereoselectively, offering a pathway to highly enantioenriched products.
Another emerging area is the use of novel metal catalysts under greener, solvent-free conditions. rsc.orgresearchgate.net Research into catalysts based on abundant metals like copper and tin, as well as highly active noble metals like gold and silver, continues to yield milder and more efficient protocols. rsc.org The development of recyclable nanocatalysts or metal-organic framework (MOF)-based catalysts could further enhance the sustainability of the synthesis. rsc.org
Transformation: The terminal alkyne and primary alcohol functionalities of (2R)-2-aminobut-3-yn-1-ol;hydrochloride offer numerous handles for catalytic transformation. Future research will likely explore selective functionalization reactions. For instance, palladium-catalyzed cross-coupling reactions could be employed for the direct C(sp)-H functionalization of the alkyne, while ruthenium-based metathesis catalysts could enable novel cyclization reactions. The development of catalysts for the regioselective and stereoselective addition of nucleophiles across the alkyne will be crucial for diversifying the molecular scaffold. nih.gov
| Catalytic System Type | Potential Application | Key Research Focus |
| Dual Chiral Catalysis (e.g., Cu/CPA) | Enantioselective A³ coupling for synthesis | Achieving high enantiomeric excess (>99% ee) with broad substrate scope. acs.org |
| Nanoparticle Catalysis (e.g., CuNPs/TiO₂) | Solvent-free synthesis and transformation | Catalyst recyclability, stability, and performance under mild conditions. rsc.org |
| Gold Catalysis (e.g., IPrAuNTf₂) | Cyclization and hydrofunctionalization reactions | Accessing alternative reaction pathways and controlling selectivity. rsc.org |
| Palladium Catalysis (e.g., Pd(II) with P,N-ligand) | Cross-coupling of the terminal alkyne | Developing tailored ligands for high regio- and stereoselectivity. nih.gov |
Integration into Automated Synthesis Platforms and High-Throughput Experimentation
The acceleration of discovery in chemical synthesis is increasingly reliant on automation and high-throughput experimentation (HTE). researchgate.net For a versatile building block like (2R)-2-aminobut-3-yn-1-ol;hydrochloride, these technologies offer a powerful paradigm for rapidly exploring its synthetic potential and applications.
Future research will likely see the integration of this compound into automated synthesis platforms. sigmaaldrich.com Such platforms, which combine robotic liquid handling with in-line analysis, can perform numerous reactions in parallel, allowing for the rapid optimization of reaction conditions (e.g., catalyst, solvent, temperature) for its synthesis or derivatization. chemcatbio.org For example, an automated platform could screen a large library of chiral ligands and metal precursors to identify the optimal combination for an enantioselective synthesis. scienceintheclassroom.org This approach dramatically reduces the time and resources required compared to traditional, manual methods. scienceintheclassroom.org
HTE will be particularly valuable for exploring the catalytic transformations of (2R)-2-aminobut-3-yn-1-ol;hydrochloride. By arraying the compound in microplates and reacting it with a diverse set of coupling partners and catalysts, thousands of unique derivatives can be generated and screened for desired properties. scienceintheclassroom.org This is exemplified by the high-throughput synthesis of alkyne-functionalized oligomer libraries, which demonstrates the power of combining automated synthesis with efficient coupling chemistries like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry". acs.org The alkyne handle in (2R)-2-aminobut-3-yn-1-ol;hydrochloride makes it an ideal candidate for such HTE-driven library synthesis.
| HTE/Automation Aspect | Application to (2R)-2-aminobut-3-yn-1-ol;hydrochloride | Expected Outcome |
| Reaction Condition Screening | Optimization of asymmetric synthesis using catalyst/ligand arrays. scienceintheclassroom.orgacs.org | Identification of optimal conditions for high yield and enantioselectivity in minimal time. |
| Derivative Library Synthesis | Parallel synthesis of derivatives via "click chemistry" or cross-coupling. acs.org | Rapid generation of hundreds of novel compounds for biological or materials screening. |
| Process Optimization | Automated monitoring and adjustment of reaction parameters in flow chemistry systems. | Development of robust and scalable synthetic routes suitable for larger-scale production. |
Discovery of Unprecedented Reactivity Modes and Chemical Space Expansion
Alkynes are renowned for their rich and diverse reactivity, serving as versatile precursors for a vast array of molecular structures. acs.orgrsc.org A key future research direction for (2R)-2-aminobut-3-yn-1-ol;hydrochloride will be the exploration of novel, and potentially unprecedented, reactivity modes to expand the accessible chemical space.
On-surface synthesis represents a frontier in chemical reactivity, where reactions can proceed via pathways not accessible in solution. au.dk The terminal alkyne of (2R)-2-aminobut-3-yn-1-ol;hydrochloride could be a substrate for on-surface coupling reactions on metal surfaces (e.g., Ag(111), Au(111)), potentially leading to novel carbon-based nanomaterials or precisely defined molecular architectures.
Furthermore, the interplay between the amine, alcohol, and alkyne functionalities could give rise to unique reactivity. Gold or copper catalysis, for instance, could trigger intramolecular cyclization cascades, leading to complex heterocyclic systems in a single step. rsc.org The development of innovative catalytic methods for the difunctionalization of the alkyne, where two new bonds are formed across the triple bond in a single operation, will also be a significant area of investigation. nih.gov This could involve radical and nucleophilic addition sequences, potentially mediated by photoredox or electrochemical methods.
Expanding chemical space involves generating novel molecular scaffolds. researchgate.net By using (2R)-2-aminobut-3-yn-1-ol;hydrochloride as a chiral starting material, a multitude of more complex structures can be accessed. Its derivatives can serve as intermediates for the synthesis of polyfunctional amino derivatives, substituted pyrroles, quinolines, and other biologically relevant heterocycles. nih.govrsc.org The strategic application of modern synthetic methods to this building block will unlock new areas of chemical space with high structural diversity and three-dimensional complexity.
| Reactivity Mode | Description | Potential Outcome for Chemical Space |
| On-Surface Synthesis | Coupling of terminal alkynes on a solid support under ultra-high vacuum. au.dk | Generation of novel 2D polymers and nanostructures. |
| Intramolecular Cascades | Catalyst-mediated cyclization involving multiple functional groups of the molecule. | Rapid construction of complex, polycyclic chiral heterocycles. |
| Alkyne Difunctionalization | Simultaneous addition of two different functional groups across the triple bond. nih.gov | Access to densely functionalized acyclic and cyclic structures. |
| Multicomponent Reactions | Using the compound as a building block in reactions involving three or more components. researchgate.net | Efficient synthesis of libraries of complex molecules with high atom economy. |
Design of Advanced Organic Materials and Supramolecular Assemblies Using (2R)-2-aminobut-3-yn-1-ol;hydrochloride
The unique combination of chirality, hydrogen-bonding capabilities (from the amine and alcohol groups), and a reactive alkyne handle makes (2R)-2-aminobut-3-yn-1-ol;hydrochloride an attractive building block for the design of advanced organic materials and supramolecular structures.
The field of supramolecular chemistry leverages non-covalent interactions to construct ordered assemblies from molecular components. globethesis.com The chiral amino alcohol motif is known to form supramolecular architectures, such as gels or liquid crystals, through hydrogen bonding. nih.govresearchgate.net Future research could explore the self-assembly of (2R)-2-aminobut-3-yn-1-ol;hydrochloride or its derivatives into chiral supramolecular polymers. nih.gov The chirality of the building block can be transferred to the macroscopic level, creating materials with chiroptical properties that could be useful in sensing or asymmetric catalysis.
In materials science, the terminal alkyne is a particularly versatile functional group. It can be used to covalently graft the molecule onto surfaces, such as silicon or gold, creating self-assembled monolayers (SAMs). rsc.org This could be used to modify the properties of materials, for instance, by creating chiral surfaces for enantioselective separations or sensing. The alkyne also allows for post-grafting modification via "click chemistry," enabling the attachment of other functional units (e.g., fluorophores, redox-active groups) to the surface-bound molecule.
Furthermore, the polymerization of the alkyne moiety, either through Glaser coupling or other methods, could lead to the formation of novel conjugated polymers. The incorporation of the chiral aminobutanol (B45853) side chain would impart chirality to the polymer backbone, potentially leading to materials with interesting electronic and optical properties for applications in organic electronics.
| Application Area | Design Principle | Potential Functionality |
| Supramolecular Gels | Self-assembly through hydrogen bonding between amino alcohol units. globethesis.com | Chiral environments for asymmetric reactions or stimuli-responsive materials. |
| Chiral Surfaces | Covalent attachment to substrates (e.g., silicon, gold) via the alkyne group. rsc.org | Enantioselective recognition, separation, or heterogeneous catalysis. |
| Conjugated Polymers | Polymerization of the alkyne functionality. | Chiroptical materials for electronics, spintronics, or sensing applications. |
| Functional Nanoparticles | Surface modification of nanoparticles using the alkyne for "click" functionalization. | Targeted drug delivery, bio-imaging, or catalysis. |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing (2R)-2-aminobut-3-yn-1-ol hydrochloride with high enantiomeric purity?
- Methodological Answer : To achieve high enantiomeric purity, asymmetric synthesis using chiral auxiliaries or catalysts is critical. For example, stereoselective reduction of a propargyl amine intermediate can be optimized using chiral ligands (e.g., (1R,2R)-configured catalysts as described for similar amino alcohols in and ). Post-synthesis, chiral HPLC (e.g., using a Chiralpak® column) or capillary electrophoresis should validate enantiomeric excess (>98%) .
Q. How can the structural integrity of (2R)-2-aminobut-3-yn-1-ol hydrochloride be confirmed?
- Methodological Answer : Combine spectroscopic techniques:
- 1H/13C NMR : Assign peaks using 2D COSY and HSQC to resolve overlapping signals (e.g., confirm the alkyne proton at δ ~2.5 ppm and amine protons at δ ~1.8 ppm) .
- X-ray crystallography : Resolve absolute configuration, as demonstrated for structurally related compounds like (2S,3R)-AHPA in .
- Mass spectrometry (HRMS) : Verify molecular ion [M+H]+ at m/z 136.06 (free base) and adducts with HCl .
Q. What stability challenges arise during storage of this compound?
- Methodological Answer : The propargyl group and secondary amine are prone to oxidation and hygroscopicity. Store at −20°C under inert gas (argon) in amber vials, as recommended for similar hydrochlorides in and . Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to detect degradation products like butynone derivatives .
Advanced Research Questions
Q. How does the stereochemistry of (2R)-2-aminobut-3-yn-1-ol hydrochloride influence its bioactivity in enzyme inhibition studies?
- Methodological Answer : The (2R) configuration may enhance binding to chiral enzyme pockets. For example, compare inhibition kinetics (IC50) against racemic mixtures using assays like fluorescence polarization (FP) or surface plasmon resonance (SPR). Reference studies on GPR88 receptor agonists ( ) and aminotransferase inhibitors ( ) to design dose-response experiments .
Q. What strategies resolve contradictions in solubility data for this compound across different solvents?
- Methodological Answer : Use a tiered solubility screen:
- Phase 1 : Test in polar aprotic solvents (DMSO, DMF) and aqueous buffers (pH 1–10) via nephelometry.
- Phase 2 : Apply Hansen solubility parameters (δD, δP, δH) to identify outliers, as done for structurally related hydrochlorides in and .
- Phase 3 : Validate with molecular dynamics simulations to model solvent interactions .
Q. Can (2R)-2-aminobut-3-yn-1-ol hydrochloride serve as a precursor for novel CNS-targeted prodrugs?
- Methodological Answer : Yes. The alkyne moiety allows click chemistry modifications (e.g., Huisgen cycloaddition) to attach blood-brain barrier (BBB)-penetrating groups. Reference ’s GPR88 agonist design and ’s dexmethylphenidate hydrochloride prodrug strategies. Evaluate BBB permeability via parallel artificial membrane permeation assays (PAMPA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
